molecular formula C20H16N2O4 B5428135 5-Methyl-2-[(1E)-2-(2-nitrophenyl)ethenyl]quinolin-8-YL acetate

5-Methyl-2-[(1E)-2-(2-nitrophenyl)ethenyl]quinolin-8-YL acetate

Cat. No.: B5428135
M. Wt: 348.4 g/mol
InChI Key: HTEYJUXHIJCSCW-CMDGGOBGSA-N
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Description

5-Methyl-2-[(1E)-2-(2-nitrophenyl)ethenyl]quinolin-8-YL acetate is a complex organic compound with a unique structure that combines a quinoline core with a nitrophenyl group and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-[(1E)-2-(2-nitrophenyl)ethenyl]quinolin-8-YL acetate typically involves multi-step organic reactionsThe final step involves the esterification of the resulting compound with acetic anhydride to form the acetate ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-[(1E)-2-(2-nitrophenyl)ethenyl]quinolin-8-YL acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methyl-2-[(1E)-2-(2-nitrophenyl)ethenyl]quinolin-8-YL acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Methyl-2-[(1E)-2-(2-nitrophenyl)ethenyl]quinolin-8-YL acetate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and receptors, leading to various biological effects. The acetate ester may also play a role in modulating the compound’s activity by influencing its solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Methyl-2-nitrophenyl)ethanone
  • 2-Hydroxy-1-(4-nitrophenyl)-1-ethanone
  • 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone

Uniqueness

5-Methyl-2-[(1E)-2-(2-nitrophenyl)ethenyl]quinolin-8-YL acetate stands out due to its unique combination of a quinoline core with a nitrophenyl group and an acetate ester. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

[5-methyl-2-[(E)-2-(2-nitrophenyl)ethenyl]quinolin-8-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4/c1-13-7-12-19(26-14(2)23)20-17(13)11-10-16(21-20)9-8-15-5-3-4-6-18(15)22(24)25/h3-12H,1-2H3/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTEYJUXHIJCSCW-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=NC2=C(C=C1)OC(=O)C)C=CC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C=CC(=NC2=C(C=C1)OC(=O)C)/C=C/C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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